molecular formula C13H7BrF2O B1528754 (3-Bromophenyl)(2,3-difluorophenyl)methanone CAS No. 1220124-56-0

(3-Bromophenyl)(2,3-difluorophenyl)methanone

Cat. No.: B1528754
CAS No.: 1220124-56-0
M. Wt: 297.09 g/mol
InChI Key: PNHNBDZHMPTJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(2,3-difluorophenyl)methanone is a useful research compound. Its molecular formula is C13H7BrF2O and its molecular weight is 297.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromophenyl)-(2,3-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-9-4-1-3-8(7-9)13(17)10-5-2-6-11(15)12(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNBDZHMPTJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258162
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220124-56-0
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220124-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2,3-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Bromophenyl)(2,3-difluorophenyl)methanone, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and two fluorine atoms attached to phenyl rings, contributing to its unique reactivity and biological profile. The compound's molecular formula is C13H8BrF2O, with a molecular weight of approximately 305.1 g/mol. The presence of halogen atoms is known to enhance biological activity through various mechanisms.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, suggesting strong antibacterial properties attributed to the halogen substituents enhancing interaction with microbial targets.

2. Anticancer Activity

The compound has also been evaluated for its potential as an anticancer agent. Studies suggest that it may act as a MEK inhibitor, blocking the phosphorylation of MAP kinase and preventing the activation of downstream signaling pathways involved in cell proliferation. This mechanism indicates potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/PathwaysObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Kinase InhibitionMEK pathwayPotential reversal of transformed phenotype in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various piperidine derivatives, this compound was highlighted for its strong inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of bromine significantly enhanced antibacterial efficacy compared to non-halogenated analogs.

Case Study 2: Cancer Research

Another investigation focused on the compound's potential as a MEK inhibitor in cancer therapy. Results indicated that it effectively blocked the phosphorylation of MAP kinase by MEK, preventing activation of downstream signaling pathways involved in cell proliferation. This suggests further exploration into its use as an anticancer agent is warranted .

The exact mechanism by which this compound exerts its effects is multifaceted. It likely interacts with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to biological effects. For instance, compounds with similar structures have been shown to inhibit kinase activities associated with proliferative diseases, suggesting a potential role in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromophenyl)(2,3-difluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromophenyl)(2,3-difluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.